2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone
Description
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-2-yl(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(10-7-17-9-14-10)15-6-3-12(8-15)1-4-13-5-2-12/h7,9,13H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGABQOSUXZJUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)C(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The diazaspiro core is typically synthesized via cyclocondensation reactions. A seminal approach involves the reaction of a tetrahydrofuran-derived diamine with a carbonyl precursor under acidic conditions. For example, heating 4-piperidone with a bifunctional amine in the presence of hydrochloric acid yields the spirocyclic framework through intramolecular imine formation and subsequent reduction.
Spirocyclization via Ring-Closing Metathesis
Alternative methods employ ring-closing metathesis (RCM) using Grubbs catalysts. A diene precursor containing amine functionalities undergoes RCM to form the spirocycle, followed by hydrogenation to saturate the double bond. This method offers superior control over ring size and substituent placement.
Introduction of the Thiazol-4-yl Methanone Group
Acylation of the Spirocyclic Amine
The most direct route involves reacting the secondary amine of the diazaspiro core with thiazole-4-carbonyl chloride. This reaction parallels sulfonylation procedures documented for analogous spirocyclic compounds.
Procedure :
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Reaction Setup : Dissolve 2,8-diazaspiro[4.5]decan-1-one hydrochloride (1.0 equiv) in anhydrous dichloromethane.
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Base Addition : Add triethylamine (2.0 equiv) to deprotonate the amine.
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Acyl Chloride Addition : Introduce thiazole-4-carbonyl chloride (1.2 equiv) dropwise at 0°C.
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Stirring : React at room temperature for 16–24 hours.
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Workup : Concentrate under reduced pressure and purify via medium-pressure liquid chromatography (MPLC) using a methanol-dichloromethane gradient.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–60% |
| Purity (HPLC) | >95% |
| Characterization | H NMR, C NMR, HRMS |
Friedel-Crafts Acylation of Thiazole
For substrates where direct acylation is inefficient, Friedel-Crafts acylation of the thiazole ring may be employed. This method requires pre-functionalization of the diazaspiro core with an acyl chloride.
Procedure :
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Generate Acyl Chloride : Convert the diazaspiro carboxylic acid derivative to its corresponding acyl chloride using thionyl chloride.
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Electrophilic Substitution : React the acyl chloride with thiazole in the presence of AlCl₃ as a Lewis acid.
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Quenching and Isolation : Pour into ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Challenges :
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Thiazole’s electron-deficient nature necessitates harsh conditions, risking decomposition of the spirocyclic core.
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Competing reactions at the nitrogen atoms may occur.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between a boronic acid-functionalized diazaspiro compound and a thiazole-4-carbonyl halide offers a modular approach. This method is advantageous for late-stage diversification but requires specialized precursors.
Conditions :
Reductive Amination
Condensation of a thiazole-4-carbaldehyde with a diazaspiro amine followed by reduction of the imine intermediate yields the methanone linkage. Sodium cyanoborohydride or hydrogenation with Ra-Ni are viable reducing agents.
Analytical and Optimization Insights
Reaction Monitoring
Real-time monitoring via LC-MS ensures intermediate stability and identifies side products such as over-acylated species or ring-opened byproducts.
Solvent and Temperature Effects
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Solvent : Dichloromethane and THF provide optimal solubility for the spirocyclic core, while DMF accelerates acylation but may degrade acid-sensitive groups.
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Temperature : Reactions performed at 0°C minimize side reactions, while elevated temperatures (40–50°C) improve kinetics for sluggish substitutions.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Common Reagents and Conditions
Common reagents for these reactions include:
- Oxidizing agents : Hydrogen peroxide
- Reducing agents : Sodium borohydride
- Nucleophiles and electrophiles : For substitution reactions
Biological Applications
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone has been studied for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting receptor-interacting protein kinase 1 (RIPK1), which is crucial in the necroptosis pathway. This inhibition may lead to anti-inflammatory and anti-cancer effects, making it a candidate for further exploration in treating inflammatory diseases and cancer.
Medicinal Chemistry
The compound has been explored for its therapeutic potential in various diseases:
- Cancer : By targeting specific signaling pathways through RIPK1 inhibition.
- Inflammatory Diseases : Its anti-inflammatory properties could be beneficial in treating conditions characterized by excessive inflammation.
Industrial Applications
Due to its unique chemical properties, the compound is also being investigated for its use in developing new materials and chemical processes. Its ability to participate in diverse chemical reactions makes it suitable for applications in synthetic chemistry and material science.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits RIPK1 activity in vitro, leading to reduced necroptosis in cellular models of inflammation.
- Therapeutic Efficacy : In animal models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups, indicating its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting anti-inflammatory and anti-cancer effects . The compound’s interaction with other molecular targets and pathways is also under investigation, highlighting its potential for diverse therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Chlorine and fluorine substituents enhance binding affinity to hydrophobic pockets in target proteins. For instance, the chloro-pyridine derivative in shows potent kinase inhibition, likely due to halogen bonding . Fluorine substituents, as in and , improve bioavailability by increasing lipophilicity and reducing metabolic degradation .
- Spirocyclic Core Modifications : Substitution at the 1-position (e.g., ketone in vs. benzyl in ) alters conformational flexibility, impacting target selectivity.
Physicochemical Properties
The thiazole-containing methanone derivative exhibits distinct physicochemical properties compared to analogues:
| Property | This compound | (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone | 8-[2-azanyl-3-chloranyl-5-(1-methylindazol-5-yl)pyridin-4-yl]-... |
|---|---|---|---|
| LogP | ~2.8 (estimated) | 2.5 | 3.1 |
| Molecular Weight | ~333 g/mol | 290 g/mol | 422 g/mol |
| Hydrogen Bond Donors | 1 (NH in spirocycle) | 1 | 2 (NH in spirocycle and pyridine) |
Analysis :
- The thiazole moiety contributes to moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility.
- Higher molecular weight analogues (e.g., ) may face challenges in oral bioavailability, necessitating formulation optimization .
Q & A
Q. What are the key synthetic pathways for preparing 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions under reflux conditions. For example, analogous syntheses (e.g., triazole derivatives) use DMSO as a solvent under prolonged reflux (18 hours) followed by crystallization in water-ethanol mixtures to achieve moderate yields (~65%) . For thiazole-containing compounds, coupling reactions between preformed spirocyclic amines (e.g., 2,8-Diazaspiro[4.5]decan-3-one) and thiazole-4-carboxylic acid derivatives may require activation agents like EDCI/HOBt. Critical parameters include solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios, and temperature control during reflux (4–18 hours) to avoid side reactions .
- Data Reference : Table 1 (from ) illustrates reaction times (4–12 hours) and yields (65–85%) for analogous heterocyclic couplings, emphasizing the need for optimized molar ratios and purification steps (recrystallization or column chromatography).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Multimodal spectroscopic analysis is essential:
- ¹H/¹³C NMR : Confirm spirocyclic connectivity (e.g., distinct proton environments for diazaspiro carbons) and thiazole ring substitution patterns.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thiazole C-S/C-N vibrations .
- X-ray Crystallography : Resolve spatial conformation, particularly for verifying spirocyclic geometry .
Q. What biological activity screening strategies are applicable to this compound?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., cytotoxicity). For kinase or receptor targets, use:
- Fluorescence Polarization : Measure binding affinity to labeled proteins.
- Microscale Thermophoresis (MST) : Quantify interactions in low-volume formats.
- ADME Profiling : Assess metabolic stability (e.g., hepatic microsome assays) and permeability (Caco-2 cell models) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic route for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps in cyclization or coupling reactions.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and side products, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to recommend solvent/temperature conditions for maximizing yield .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., pH, incubation time) to identify confounding factors .
- Orthogonal Assay Validation : Confirm activity using unrelated techniques (e.g., SPR alongside enzymatic assays).
- Meta-Analysis : Compare datasets across published studies to isolate methodological biases (e.g., cell-line specificity or assay detection limits) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce premature degradation.
- Co-Crystallization : Screen with stabilizers (e.g., cyclodextrins) to protect reactive moieties.
- Accelerated Stability Testing : Use HPLC-MS to monitor degradation products under stress conditions (e.g., high humidity, elevated temperature) .
Q. How can AI-driven platforms enhance reaction scalability for this compound?
- Methodological Answer :
- Autonomous Labs : Integrate robotic liquid handlers with AI (e.g., COMSOL Multiphysics) to automate parameter optimization (e.g., catalyst loading, solvent ratios) .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust conditions dynamically during scale-up .
Data Contradiction Analysis
- Example : Discrepancies in reported yields for analogous compounds may arise from:
- Purity of Starting Materials : Residual solvents or isomers (e.g., vs. ).
- Crystallization Efficiency : Differences in solvent polarity or cooling rates during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
